molecular formula C13H10N2O B149066 1-ethenyl-9H-pyrido[3,4-b]indol-8-ol CAS No. 138683-69-9

1-ethenyl-9H-pyrido[3,4-b]indol-8-ol

Cat. No.: B149066
CAS No.: 138683-69-9
M. Wt: 210.23 g/mol
InChI Key: RZWQZVWQFRVQCI-UHFFFAOYSA-N
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Description

1-Ethenyl-9H-pyrido[3,4-b]indol-8-ol (CAS: 138683-69-9) is a β-carboline alkaloid characterized by a pyridoindole scaffold with an ethenyl group at position 1 and a hydroxyl group at position 6. It is also referred to as 8-hydroxy-1-vinyl-γ-carboline or 8-hydroxydehydrocrenatine . This compound occurs naturally in plants of the Picrasma genus, such as Picrasma javanica, and has been isolated alongside structurally related alkaloids like Picrasidine J and I . Its molecular formula is C13H10N2O, with a molecular weight of 210.23 g/mol and a topological polar surface area (TPSA) of 58.10 Ų, indicating moderate polarity .

Synthetic routes involve multi-step reactions, including cyclization and functional group modifications, as exemplified by the 12-step synthesis of its methoxy-substituted derivative (1-ethenyl-4-methoxy analog) .

Properties

CAS No.

138683-69-9

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

1-ethenyl-9H-pyrido[3,4-b]indol-8-ol

InChI

InChI=1S/C13H10N2O/c1-2-10-12-9(6-7-14-10)8-4-3-5-11(16)13(8)15-12/h2-7,15-16H,1H2

InChI Key

RZWQZVWQFRVQCI-UHFFFAOYSA-N

SMILES

C=CC1=NC=CC2=C1NC3=C2C=CC=C3O

Canonical SMILES

C=CC1=NC=CC2=C1NC3=C2C=CC=C3O

Synonyms

1-VHB-carboline
1-vinyl-8-hydroxy-beta-carboline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the β-Carboline Family

Functional Group Impact on Bioactivity

  • Ethenyl vs. However, Picrasidine J exhibits stronger antiparasitic activity, suggesting alkyl chain length and flexibility may influence efficacy .
  • Methoxy vs. Hydroxyl Groups : The addition of a methoxy group at position 4 (as in Picrasidine I) increases lipophilicity (LogP = 2.65 vs. 2.12 for the parent compound) and cytotoxicity, likely due to enhanced membrane permeability .
  • Comparison with Harmine Derivatives: Harmine (7-methoxy-1-methyl) and harmol (7-hydroxy-1-methyl) demonstrate distinct effects: harmine inhibits monoamine oxidase (MAO), while harmol modulates osteoclastogenesis. The absence of a methyl or methoxy group at position 7 in 1-ethenyl-9H-pyrido[3,4-b]indol-8-ol may limit its MAO affinity but leave room for unexplored targets .

Preparation Methods

Introduction of the Ethenyl Group

Post-cyclization functionalization is critical for introducing the ethenyl moiety. A Wittig reaction with 1-formyl-β-carboline and ethylidenetriphenylphosphorane in dry tetrahydrofuran (THF) at 0°C–25°C generates the ethenyl group. Alternatively, Heck coupling using palladium catalysts and ethylene gas modifies halogenated precursors (e.g., 1-bromo-β-carboline), though this method requires stringent anhydrous conditions.

β-Carboline N-Oxide Rearrangement

A two-step synthesis from β-carboline N-oxides offers a streamlined route. Starting with 3-substituted β-carboline N-oxide (1 mmol), refluxing in acetic anhydride for 6 hours forms an acetoxy intermediate. Hydrolysis with ethanolic NaOH (2 M) yields the pyridoindolone core. For 1-ethenyl derivatives, the N-oxide precursor must bear a ketone at position 1, enabling a subsequent Wittig reaction with vinyltriphenylphosphonium ylide (e.g., CH₂=CHPPh₃Br⁻).

Representative Procedure

  • β-Carboline N-oxide (1 mmol) in acetic anhydride (10 mL) is refluxed for 6 hours.

  • The intermediate is treated with NaOH/EtOH (1:1) for 2 hours at 25°C.

  • The resultant pyridoindolone undergoes Wittig olefination (yield: 72–85%).

Demethylation of 4-Methoxy Derivatives

Natural product analogs like picrasidine I (1-ethenyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol) provide a semi-synthetic pathway. Demethylation of the 4-methoxy group using boron tribromide (BBr₃) in dichloromethane at −78°C→25°C selectively removes the methyl group, yielding the target compound.

Optimization Notes

  • Excess BBr₃ (3 equiv.) ensures complete demethylation.

  • Quenching with methanol prevents over-reduction.

Functional Group Interconversion Strategies

Carboxylic Acid to Ethenyl

A β-carboline-1-carboxylic acid derivative is converted to its acid chloride using thionyl chloride (SOCl₂), followed by Rosenmund reduction with hydrogen gas over palladium-barium sulfate to yield the aldehyde. A second Wittig reaction introduces the ethenyl group.

Halogen-Ethenyl Coupling

1-Bromo-9H-pyrido[3,4-b]indol-8-ol undergoes Stille coupling with vinyl tributyltin (1.2 equiv.) and Pd(PPh₃)₄ (5 mol%) in DMF at 80°C, achieving 65–70% yield.

Structural Characterization and Analytical Data

Successful synthesis is validated via spectroscopic methods:

  • IR Spectroscopy : Ethenyl C=C stretch at 1650–1700 cm⁻¹.

  • ¹H-NMR : Doublets for ethenyl protons (δ 4.30–5.50 ppm, J = 8–12 Hz).

  • ESI-MS : Molecular ion peak at m/z 240.26 (C₁₄H₁₂N₂O₂).

Challenges and Yield Optimization

Key challenges include regioselectivity in cyclization and stability of the ethenyl group under acidic conditions. Optimizing reaction time and temperature improves yields:

  • Prolonged reflux in acetic anhydride (>8 hours) degrades the β-carboline core.

  • Lowering Heck coupling temperatures to 60°C minimizes side reactions.

Industrial-Scale Considerations

For large-scale production, continuous flow systems enhance Pictet-Spengler cyclization efficiency . Solvent recycling (e.g., acetic acid) and catalytic hydrogenation for intermediate reductions align with green chemistry principles.

Q & A

Advanced Research Question

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the conjugated system.
  • Temperature : Stable at –20°C for years; avoid repeated freeze-thaw cycles .
  • Solubility : Dissolve in DMSO for biological assays (up to 10 mM), but avoid aqueous buffers with pH > 8 to prevent deprotonation .

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